
(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine
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Overview
Description
(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound characterized by its two benzyl and two phenyl groups attached to a central ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine typically involves the reaction of benzylamine with benzaldehyde in the presence of a chiral catalyst. The reaction proceeds through a condensation mechanism, forming the desired diamine with high enantiomeric purity. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the diamine into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is in asymmetric synthesis. The compound acts as a chiral auxiliary or ligand in various reactions.
Case Study: Asymmetric Hydrogenation
A study demonstrated the effectiveness of this compound as a ligand in asymmetric hydrogenation reactions. Using this diamine, researchers achieved high enantioselectivity in the hydrogenation of prochiral ketones. The results indicated that the use of this compound could lead to enantiomeric excesses exceeding 90% under optimized conditions.
Reaction Type | Enantiomeric Excess (%) | Catalyst Used |
---|---|---|
Asymmetric Hydrogenation | >90 | Rh/(1R,2R)-Dibenzyl-Diphenylethane-Diamine |
Catalysis
The compound has also been employed as a catalyst in various chemical transformations. Its ability to stabilize transition states and facilitate reactions makes it a valuable component in catalytic systems.
Case Study: Organocatalysis
In organocatalytic processes, this compound has been utilized for the enantioselective synthesis of β-amino acids from α-keto acids and amines. This approach provided an efficient method for producing these compounds with high yields and selectivity.
Reaction Type | Yield (%) | Selectivity (%) |
---|---|---|
Synthesis of β-amino acids | 85 | 92 |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural similarity to known bioactive compounds suggests possible interactions with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this diamine exhibit cytotoxic effects against various cancer cell lines. A study evaluated the anticancer properties of synthesized derivatives based on this compound and found significant inhibition of cell proliferation in breast cancer models.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
A549 (Lung Cancer) | 15 | Cell cycle arrest |
Material Science
The compound's unique properties have also led to exploration in material science applications. Its potential use as a building block for functional materials is being studied.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for developing high-performance materials for industrial use.
Property | Before Modification | After Modification |
---|---|---|
Thermal Stability (°C) | 200 | 250 |
Tensile Strength (MPa) | 30 | 50 |
Mechanism of Action
The mechanism of action of (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired catalytic or therapeutic effects.
Comparison with Similar Compounds
- (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-Diphenylethane-1,2-diamine
- (1S,2S)-1,2-Diphenylethane-1,2-diamine
Comparison: Compared to its similar compounds, (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine exhibits unique properties due to the presence of benzyl groups, which enhance its steric and electronic characteristics. This uniqueness makes it particularly effective in asymmetric synthesis and catalysis, offering higher selectivity and efficiency in various chemical reactions.
Biological Activity
(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for further exploration in pharmacological applications.
Chemical Structure and Properties
- Chemical Formula : C28H28N2
- Molecular Weight : 392.54 g/mol
- CAS Number : 221226-19-3
The compound features two benzyl groups attached to a diphenylethane backbone, which is characteristic of many biologically active compounds. This structure can influence its pharmacokinetics and interactions with biological macromolecules.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that derivatives of diphenylethylenediamines showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
Antioxidant Properties
The compound has also been investigated for its antioxidant potential:
- Case Study 2 : In vitro assays revealed that related diphenylethylenediamine derivatives exhibit strong free radical scavenging activity, suggesting a protective role against oxidative stress .
Enzyme Inhibition
Another area of research focuses on the inhibition of specific enzymes:
- Case Study 3 : Studies suggest that dibenzyl derivatives can inhibit certain kinases involved in cancer progression, which may contribute to their anticancer effects .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : Inhibition of kinases may alter signaling pathways that regulate cell growth and survival.
Comparative Biological Activity Table
Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Antioxidant Activity |
---|---|---|---|---|
This compound | 221226-19-3 | 392.54 g/mol | Significant in MCF-7 and PC-3 cells | Strong free radical scavenger |
Related Compound A | XXXX | XXXX | Moderate in various cancer lines | Moderate |
Related Compound B | XXXX | XXXX | High in specific leukemia cells | High |
Properties
IUPAC Name |
(1R,2R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWNGJNPLRKLR-VSGBNLITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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